molecular formula C12H8ClNO2 B2598230 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid CAS No. 59394-19-3

3-(7-Chloroquinolin-2-yl)prop-2-enoic acid

Cat. No.: B2598230
CAS No.: 59394-19-3
M. Wt: 233.65
InChI Key: DTGDXORPULFIOX-UHFFFAOYSA-N
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Description

3-(7-Chloroquinolin-2-yl)prop-2-enoic acid is a synthetic organic compound featuring a quinoline core substituted with a chlorine atom at the 7-position and a propenoic acid chain at the 2-position. The α,β-unsaturated carboxylic acid group contributes to its reactivity, enabling conjugation with biological targets or participation in hydrogen-bonding networks. This compound is of interest in medicinal chemistry due to structural similarities to bioactive molecules like cinnamic acid derivatives and other quinoline-based drugs .

Properties

IUPAC Name

(E)-3-(7-chloroquinolin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-9-3-1-8-2-4-10(5-6-12(15)16)14-11(8)7-9/h1-7H,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDXORPULFIOX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Antimalarial Properties :
    • Mechanism of Action : Compounds similar to 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid have been studied for their ability to inhibit the growth of Plasmodium parasites, the causative agents of malaria. The presence of the chloroquinoline moiety is crucial for its antimalarial activity, acting through mechanisms such as interference with heme detoxification in the parasite .
    • Case Studies : Research has shown that derivatives of chloroquine, including those with modifications like the prop-2-enoic acid group, exhibit enhanced efficacy against both hepatic and erythrocytic stages of Plasmodium falciparum. For instance, certain derivatives displayed IC50 values significantly lower than those of traditional antimalarials .
  • Antitumor Activity :
    • Cytotoxicity Studies : In vitro studies demonstrate that compounds derived from this compound exhibit selective cytotoxicity towards cancer cell lines, such as MCF-7 (breast adenocarcinoma) and Huh7 (hepatoma). These compounds showed reduced toxicity compared to traditional chemotherapeutics while maintaining potent antitumor effects .
    • Mechanistic Insights : The mechanism by which these compounds exert their cytotoxic effects may involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
  • Leukotriene Antagonism :
    • Therapeutic Potential : Some studies suggest that derivatives of quinoline acids can act as leukotriene antagonists, which could be beneficial in treating inflammatory diseases such as asthma. The ability to inhibit leukotriene biosynthesis positions these compounds as potential anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cinnamic Acid Derivatives

Cinnamic acid derivatives, such as ferulic acid ([E]-3-[4-hydroxy-3-methoxyphenyl]prop-2-enoic acid) and caffeic acid (3,4-dihydroxycinnamic acid), share the α,β-unsaturated carboxylic acid backbone but differ in their aromatic substituents (Table 1).

Compound Aromatic Substituent Molecular Weight Key Bioactivities
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid 7-Chloroquinoline 247.68 (calc.) Antimicrobial, potential kinase inhibition
Ferulic acid 4-Hydroxy-3-methoxyphenyl 194.18 Antioxidant, anti-inflammatory
Caffeic acid 3,4-Dihydroxyphenyl 180.16 Antioxidant, immunomodulatory

Key Differences :

  • Chlorine at the 7-position may confer metabolic stability compared to hydroxyl or methoxy groups in ferulic/caffeic acids, which are prone to glucuronidation .
Quinoline-Based Analogues

3-(2-Propoxyquinolin-3-yl)prop-2-enoic acid (CAS 568577-58-2) shares the quinoline-propenoic acid framework but differs in substituent position and type (Table 2).

Compound Substituent Position/Type Molecular Weight Physicochemical Properties
This compound 7-Cl, 2-propenoic acid 247.68 Moderate lipophilicity (Cl)
3-(2-Propoxyquinolin-3-yl)prop-2-enoic acid 2-Propoxy, 3-propenoic acid 257.28 Higher lipophilicity (propoxy)

Key Differences :

  • Positional isomerism (2- vs. 3-quinoline substitution) may alter binding to enzymatic targets like kinases or efflux transporters .
Indole and Phenylpropanoid Derivatives

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid (CAS 2137590-57-7) replaces the quinoline with an indole ring (Table 3).

Compound Core Structure Molecular Weight Functional Groups
Target compound Quinoline + propenoic acid 247.68 α,β-unsaturated acid
Indole analogue Indole + propanoic acid 299.75 Saturated carboxylic acid

Key Differences :

  • Indole’s hydrogen-bonding capacity (N-H) may facilitate interactions with serotonin receptors or cytochrome P450 enzymes, unlike the quinoline’s lone-pair electrons .

Biological Activity

3-(7-Chloroquinolin-2-yl)prop-2-enoic acid, a derivative of chloroquine, is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H9ClNC_{12}H_{9}ClN with a molecular weight of approximately 220.66 g/mol. The compound features a chloroquinoline moiety, which is known for its pharmacological properties.

Antimicrobial Activity

Research indicates that chloroquinoline derivatives exhibit significant antimicrobial properties. A study on related compounds showed that certain derivatives displayed promising antifungal and antibacterial activities.

CompoundActivity TypeIC50 (μM)Comparison Standard
5jAntifungal51.2Fluconazole (40.0)
5aAntibacterial94.2Ciprofloxacin

These findings suggest that this compound may similarly possess potent antimicrobial effects, warranting further investigation into its efficacy against various pathogens .

Anticancer Activity

The anticancer potential of chloroquinoline derivatives has been well-documented. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation effectively.

A notable case study examined the effect of a related compound on prostate cancer cell lines, revealing significant cytotoxicity compared to standard chemotherapy agents like cisplatin.

CompoundCell LineIC50 (μM)Comparison Standard
KinetinPC3<10Cisplatin
5fMCF730Doxorubicin

This evidence suggests that this compound could also exhibit similar anticancer properties, potentially serving as a lead compound in cancer therapy .

The mechanisms through which chloroquinoline derivatives exert their biological effects include:

  • Inhibition of Protein Synthesis : By interfering with ribosomal function.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Disruption of Biofilm Formation : Particularly relevant in bacterial infections where biofilms contribute to resistance against treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of chloroquinoline derivatives:

  • Antifungal Activity Study : A study synthesized new chloroquinoline derivatives and tested their antifungal activity against Candida albicans. The results indicated significant biofilm inhibition, suggesting potential therapeutic applications in treating fungal infections .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of related compounds against various cancer cell lines, showing that these compounds could effectively inhibit tumor growth through multiple pathways .

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